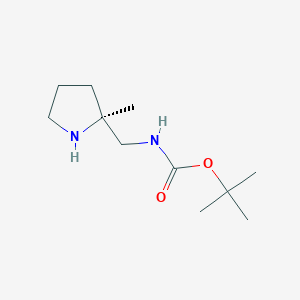

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Descripción general

Descripción

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would depend on the specific biochemical context in which it is used. The Boc group is often used to protect amines during chemical reactions .

Mode of Action

The Boc group in “this compound” serves as a protective group for amines, preventing them from reacting until the Boc group is removed .

Biochemical Pathways

The use of Boc groups is common in the synthesis of peptides, where they protect amino functions during the assembly of the peptide chain .

Result of Action

The primary result of the action of “this compound” would be the protection of an amine group during a chemical reaction. Once the reaction is complete, the Boc group can be removed to reveal the original amine .

Action Environment

The action of “this compound” can be influenced by various factors, including the pH of the environment and the presence of other reactive species. The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions .

Actividad Biológica

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural features, biological evaluations, and potential applications of this compound based on diverse research findings.

Structural Features

The structure of this compound includes a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group attached to the amino group. This configuration is essential for its interaction with biological targets, influencing its pharmacokinetic properties such as solubility and permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. The compound has shown promising results against several bacterial strains, indicating its potential as a lead compound in antibiotic development.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined using the broth microdilution method, revealing effective concentrations that inhibit bacterial growth. For instance, compounds derived from similar structures exhibited MIC values ranging from 0.5 to 10 mg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. The Total Antioxidant Capacity (TAC) was assessed using DPPH and ABTS assays, demonstrating significant free radical scavenging activity. Such properties are crucial in preventing oxidative stress-related diseases .

Case Studies

-

Antimicrobial Evaluation : A study conducted on various amino derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the amino group could enhance efficacy.

Compound Name MIC (mg/mL) Bacterial Strain This compound 1.5 Staphylococcus aureus Related Derivative A 0.5 Escherichia coli Related Derivative B 3.0 Pseudomonas aeruginosa - Antioxidant Activity : The antioxidant evaluation demonstrated that the compound exhibited a TAC value comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress mitigation .

Research Findings

Research indicates that the biological activity of this compound is closely linked to its structural attributes, particularly the presence of the Boc group which enhances stability and bioavailability. Furthermore, studies emphasize the importance of lipophilicity in determining the compound's ability to cross biological membranes and interact with target proteins .

Aplicaciones Científicas De Investigación

Structural Characteristics

Molecular Formula : C₁₁H₂₂N₂O₂

Molecular Weight : 214.3 g/mol

IUPAC Name : tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate

The presence of the Boc group is crucial for protecting the amine functionality during synthetic processes, allowing for selective reactions without interference from the amine.

Medicinal Chemistry

(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is primarily used as an intermediate in the synthesis of bioactive compounds. Its ability to protect amines makes it valuable in peptide synthesis and drug development.

- Peptide Synthesis : The Boc group allows for stepwise assembly of peptide chains while preventing premature reactions of amine groups. This is critical in producing peptides with high purity and yield.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) values have been determined for various related compounds, indicating efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1.5 | Staphylococcus aureus |

| Related Derivative A | 0.5 | Escherichia coli |

| Related Derivative B | 3.0 | Pseudomonas aeruginosa |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays like DPPH and ABTS, showing promising results in scavenging free radicals.

- Total Antioxidant Capacity (TAC) : The TAC values indicate that the compound's activity is comparable to established antioxidants like ascorbic acid, suggesting potential applications in formulations aimed at oxidative stress mitigation.

Antimicrobial Evaluation

A study focusing on various amino derivatives highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Modifications to the amino group were found to enhance efficacy, making this compound a candidate for further antibiotic development.

Antioxidant Activity Assessment

In a comparative study, this compound exhibited antioxidant properties similar to those of well-known antioxidants, indicating its potential use in dietary supplements or pharmaceutical formulations targeting oxidative stress-related diseases.

Propiedades

IUPAC Name |

tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWXOBCPVLKGMO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.